Ethyl 7-bromo-1H-indazole-5-carboxylate
Description
Ethyl 7-bromo-1H-indazole-5-carboxylate is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of an ethyl ester group at the 5-position and a bromine atom at the 7-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science .
Properties
IUPAC Name |
ethyl 7-bromo-1H-indazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)6-3-7-5-12-13-9(7)8(11)4-6/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAPSTDRIVVTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)Br)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201216600 | |
| Record name | 1H-Indazole-5-carboxylic acid, 7-bromo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201216600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355170-90-9 | |
| Record name | 1H-Indazole-5-carboxylic acid, 7-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355170-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole-5-carboxylic acid, 7-bromo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201216600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromo-1H-indazole-5-carboxylate typically involves the bromination of an indazole precursor followed by esterification. One common method involves the bromination of 1H-indazole-5-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The resulting 7-bromo-1H-indazole-5-carboxylic acid is then esterified using ethanol and a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-1H-indazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1H-indazole-5-carboxylate derivatives.
Oxidation Reactions: The indazole ring can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Reducing agents like tributyltin hydride (Bu3SnH) or palladium-catalyzed hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: 7-substituted indazole derivatives.
Reduction: 1H-indazole-5-carboxylate.
Oxidation: Oxidized indazole derivatives with additional functional groups.
Scientific Research Applications
Ethyl 7-bromo-1H-indazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial compounds.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indazole derivatives.
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-1H-indazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the ester group can influence the compound’s binding affinity and selectivity. The indazole ring system is known to interact with various biological targets, including kinases and G-protein-coupled receptors (GPCRs), through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
Ethyl 7-bromo-1H-indazole-5-carboxylate can be compared with other indazole derivatives such as:
1H-indazole-5-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-chloro-1H-indazole-5-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
Ethyl 1H-indazole-5-carboxylate:
These comparisons highlight the unique properties of this compound, such as its specific reactivity patterns and potential for diverse applications in scientific research .
Biological Activity
Ethyl 7-bromo-1H-indazole-5-carboxylate is a derivative of indazole, a class of compounds recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately . The presence of the bromine atom at position 7 enhances its electrophilic character, which can influence its reactivity and biological interactions.
Anticancer Properties
Numerous studies have indicated that indazole derivatives, including this compound, exhibit significant anticancer activity. This compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and causing cell cycle arrest. The mechanism involves the inhibition of key kinases such as CHK1 and CHK2, which are crucial for DNA damage response and cell cycle regulation.
Anti-inflammatory Effects
Research indicates that this compound may modulate inflammatory pathways. Its interaction with specific enzymes involved in inflammation suggests potential therapeutic benefits for conditions characterized by excessive inflammatory responses.
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Initial studies suggest that it may interact with microbial targets, enhancing resistance against certain pathogens. This property could be particularly valuable in developing new antimicrobial agents .
The biological activity of this compound primarily involves its interaction with various biological macromolecules:
- Kinase Inhibition : The compound acts as a protein kinase inhibitor, competing with ATP for binding to kinase domains. This interaction can lead to altered phosphorylation processes within cells, affecting numerous signaling pathways.
- Cellular Signaling Modulation : By influencing key signaling pathways, the compound can alter gene expression and cellular metabolism, contributing to its anticancer and anti-inflammatory effects .
Research Findings and Case Studies
A variety of studies have explored the biological activity of this compound:
Comparative Analysis with Related Compounds
This compound can be compared to other indazole derivatives to highlight its unique properties:
| Compound Name | Structural Features | Unique Biological Properties |
|---|---|---|
| Ethyl 1H-indazole-5-carboxylate | Lacks bromine at position 7 | More stable but less reactive |
| Ethyl 7-hydroxy-1H-indazole-5-carboxylate | Hydroxyl group at position 7 | Significant CNS activity |
| Ethyl 7-chloro-1H-indazole-5-carboxylate | Chlorine substituent at position 7 | Different reactivity compared to bromine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
